molecular formula C10H10FNO3S B3000761 4-Cyano-1-fluorosulfonyloxy-2-propan-2-ylbenzene CAS No. 2411297-10-2

4-Cyano-1-fluorosulfonyloxy-2-propan-2-ylbenzene

Cat. No.: B3000761
CAS No.: 2411297-10-2
M. Wt: 243.25
InChI Key: CFVSSNVIBGUIEI-UHFFFAOYSA-N
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Description

4-Cyano-1-fluorosulfonyloxy-2-propan-2-ylbenzene is a versatile chemical compound with a unique structure that makes it suitable for various scientific research applications. This compound is particularly valued in organic synthesis, medicinal chemistry, and material science due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-1-fluorosulfonyloxy-2-propan-2-ylbenzene typically involves a multi-step process. One common method includes the reaction of a suitable benzene derivative with fluorosulfonyl chloride under controlled conditions to introduce the fluorosulfonyloxy group. This is followed by the introduction of the cyano group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-1-fluorosulfonyloxy-2-propan-2-ylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

    Substitution: The compound is prone to nucleophilic substitution reactions, where the fluorosulfonyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized benzene derivatives.

Scientific Research Applications

4-Cyano-1-fluorosulfonyloxy-2-propan-2-ylbenzene has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential biological activity and as a building block for drug development.

    Material Science: Its unique properties make it suitable for the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Cyano-1-fluorosulfonyloxy-2-propan-2-ylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and other macromolecules, affecting their function and activity. The pathways involved in these reactions are often studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-1-chlorosulfonyloxy-2-propan-2-ylbenzene
  • 4-Cyano-1-bromosulfonyloxy-2-propan-2-ylbenzene
  • 4-Cyano-1-iodosulfonyloxy-2-propan-2-ylbenzene

Uniqueness

4-Cyano-1-fluorosulfonyloxy-2-propan-2-ylbenzene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct reactivity and stability compared to its chloro, bromo, and iodo counterparts. This uniqueness makes it particularly valuable in applications where specific reactivity is required.

Properties

IUPAC Name

4-cyano-1-fluorosulfonyloxy-2-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3S/c1-7(2)9-5-8(6-12)3-4-10(9)15-16(11,13)14/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVSSNVIBGUIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C#N)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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